molecular formula C18H18ClN3O5 B2640765 Ethyl 5-[({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)methyl]-4,5-dihydro-3-isoxazolecarboxylate CAS No. 321432-32-0

Ethyl 5-[({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)methyl]-4,5-dihydro-3-isoxazolecarboxylate

Cat. No.: B2640765
CAS No.: 321432-32-0
M. Wt: 391.81
InChI Key: XZYXUWGCCNEUHX-UHFFFAOYSA-N
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Description

Ethyl 5-[({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)methyl]-4,5-dihydro-3-isoxazolecarboxylate is a complex organic compound with a molecular formula of C18H18ClN3O5 and a molecular weight of 391.81 g/mol[_{{{CITATION{{{_1{Ethyl 5-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino ...

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-[({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)methyl]-4,5-dihydro-3-isoxazolecarboxylate typically involves multi-step organic reactions. One common approach is the reaction of 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid with ethyl chloroformate in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the corresponding isoxazole derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted isoxazole derivatives.

Scientific Research Applications

This compound has found applications in various fields of scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and intermediates in organic synthesis.

  • Biology: It can be used as a probe or inhibitor in biochemical studies to understand enzyme mechanisms.

  • Medicine: Potential therapeutic applications are being explored, including its use as a lead compound in drug discovery for treating various diseases.

  • Industry: It may be utilized in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which Ethyl 5-[({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)methyl]-4,5-dihydro-3-isoxazolecarboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. Further research is needed to elucidate the precise molecular mechanisms.

Comparison with Similar Compounds

  • Ethyl 2-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

  • Ethyl 4-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)benzoate

This compound continues to be a subject of interest in scientific research, with ongoing studies aimed at uncovering its full potential and applications.

Biological Activity

Ethyl 5-[({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)methyl]-4,5-dihydro-3-isoxazolecarboxylate is a complex organic compound exhibiting significant biological activity. This article explores its biological properties, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C22H24ClN3O4
  • Molecular Weight : 429.89 g/mol
  • IUPAC Name : this compound

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. It has shown cytotoxic effects against various cancer cell lines, demonstrating an IC50 value in the sub-micromolar range. For instance:

Cell Line IC50 (μM)
MCF7 (Breast Cancer)0.23
HCT116 (Colon Cancer)0.25
HepG2 (Liver Cancer)0.30

These results indicate a potent inhibitory effect on tumor cell proliferation, with minimal toxicity to normal fibroblast cells (IC50 > 25 μM) .

The compound appears to exert its effects through the inhibition of key cellular pathways involved in cancer cell survival and proliferation. Specifically, it has been shown to inhibit Store-Operated Ca²⁺ Entry (SOCE), which is crucial for various cellular functions including proliferation and apoptosis .

Case Studies

  • Zebrafish Model : In a study involving mCherry transgenic zebrafish, the compound was evaluated for embryotoxicity and angiogenesis. Results indicated no toxic effects at concentrations of 5 μM, suggesting a favorable safety profile for developmental stages .
  • In Vivo Studies : Further investigations into the in vivo efficacy of this compound are ongoing, focusing on its ability to inhibit tumor growth in murine models. Preliminary data suggest promising results that warrant further exploration.

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of this compound has been assessed using in silico models:

  • Absorption : Predicted to have good oral bioavailability.
  • Distribution : Likely to penetrate tissues effectively due to its lipophilic nature.
  • Metabolism : Expected to undergo hepatic metabolism with potential for active metabolites.
  • Excretion : Primarily renal excretion anticipated.

These properties indicate that the compound may be suitable for further development as an oral therapeutic agent.

Properties

IUPAC Name

ethyl 5-[[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O5/c1-3-25-18(24)14-8-11(27-21-14)9-20-17(23)15-10(2)26-22-16(15)12-6-4-5-7-13(12)19/h4-7,11H,3,8-9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYXUWGCCNEUHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(C1)CNC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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